4-(2,3-Dimethylmaleimido)hippuric acid

Catalog No.
S574649
CAS No.
83560-86-5
M.F
C15H14N2O5
M. Wt
302.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2,3-Dimethylmaleimido)hippuric acid

CAS Number

83560-86-5

Product Name

4-(2,3-Dimethylmaleimido)hippuric acid

IUPAC Name

2-[[4-(3,4-dimethyl-2,5-dioxopyrrol-1-yl)benzoyl]amino]acetic acid

Molecular Formula

C15H14N2O5

Molecular Weight

302.28 g/mol

InChI

InChI=1S/C15H14N2O5/c1-8-9(2)15(22)17(14(8)21)11-5-3-10(4-6-11)13(20)16-7-12(18)19/h3-6H,7H2,1-2H3,(H,16,20)(H,18,19)

InChI Key

IYZVVULPBGFSRJ-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NCC(=O)O)C

Synonyms

4-(2,3-dimethylmaleimido)hippuric acid, DMMHA

Canonical SMILES

CC1=C(C(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NCC(=O)O)C

4-(2,3-Dimethylmaleimido)hippuric acid is a synthetic compound that combines the structural features of hippuric acid with a 2,3-dimethylmaleimido group. This unique combination endows the compound with interesting properties and potential applications in various fields, including medicinal chemistry and materials science. As a derivative of hippuric acid, which is naturally occurring in mammalian urine, 4-(2,3-Dimethylmaleimido)hippuric acid is of particular interest due to its potential therapeutic benefits and versatility as a chemical building block .

  • Oxidation: 4-(2,3-Dimethylmaleimido)hippuric acid can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids and other oxidized derivatives.
  • Reduction: It can undergo reduction reactions using agents like sodium borohydride or lithium aluminum hydride, resulting in alcohols and other reduced derivatives.
  • Substitution: The maleimido group can be replaced by various nucleophiles (e.g., amines or thiols), facilitating the formation of substituted maleimido derivatives .

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in an acidic medium at room temperature.
  • Reduction: Sodium borohydride in methanol at low temperatures (0-5°C).
  • Substitution: Conducted in organic solvents such as dichloromethane.

The synthesis of 4-(2,3-Dimethylmaleimido)hippuric acid typically involves the reaction of hippuric acid with 2,3-dimethylmaleic anhydride. This reaction is generally performed in an organic solvent such as dichloromethane at temperatures ranging from 0 to 5°C. Following the reaction, purification techniques like recrystallization are employed to obtain a high-purity product. In industrial settings, similar synthetic routes are scaled up using large reactors and continuous flow systems to ensure consistent quality and yield .

4-(2,3-Dimethylmaleimido)hippuric acid has various applications across multiple domains:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for its interactions with biomolecules and potential roles in biological systems.
  • Medicine: Explored for therapeutic properties including anti-inflammatory and anticancer effects.
  • Industry: Utilized in developing new materials and as a reagent in various industrial processes .

Studies on the interactions of 4-(2,3-Dimethylmaleimido)hippuric acid with biomolecules are ongoing. Initial findings suggest that it may inhibit specific enzymes involved in inflammatory pathways. Further research aims to elucidate the precise molecular targets and biochemical pathways influenced by this compound. Understanding these interactions could lead to novel therapeutic strategies for treating inflammatory diseases and cancers .

Several compounds share structural similarities with 4-(2,3-Dimethylmaleimido)hippuric acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
Hippuric AcidNatural compound found in mammalian urineBasic structure without modification
2,3-Dimethylmaleic AnhydrideContains a maleic anhydride moietyReactive anhydride functionality
N-acylglycinesContains acyl groups attached to glycinePotential for biological activity
4-Aminohippuric AcidAmino substitution on hippuric acidEnhanced solubility and reactivity

These compounds highlight the uniqueness of 4-(2,3-Dimethylmaleimido)hippuric acid due to its specific functional groups that confer distinct chemical reactivity and biological activity compared to its analogs .

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

4-(2,3-Dimethylmaleimido)hippuric acid represents a sophisticated organic compound that combines the structural framework of hippuric acid with a substituted maleimide moiety [1]. The compound exhibits the molecular formula C₁₅H₁₄N₂O₅ and possesses a molecular weight of 302.28 grams per mole [1]. The exact mass has been determined to be 302.09027155 daltons, providing precise molecular identification capabilities [1].

The International Union of Pure and Applied Chemistry systematic nomenclature for this compound is 2-[[4-(3,4-dimethyl-2,5-dioxopyrrol-1-yl)benzoyl]amino]acetic acid [1]. This nomenclature reflects the complex structural arrangement wherein a 3,4-dimethyl-2,5-dioxopyrrol group is attached to the para position of the benzoyl ring system, which is subsequently linked to the amino terminus of acetic acid through an amide bond [1]. The compound is also registered under the Chemical Abstracts Service number 83560-86-5, facilitating international chemical identification and regulatory compliance [1].

The molecular architecture reveals several distinct functional domains that contribute to the compound's overall structural integrity [1]. The hippuric acid backbone maintains the characteristic N-benzoylglycine structure, featuring a benzoyl group connected to glycine through an amide linkage [15]. The maleimide substitution at the para position of the benzene ring introduces additional rigidity and electronic properties to the molecular framework [12].

Table 1: Fundamental Molecular Parameters of 4-(2,3-Dimethylmaleimido)hippuric acid

ParameterValueReference
Molecular FormulaC₁₅H₁₄N₂O₅PubChem 2.2 [1]
Molecular Weight (g/mol)302.28PubChem 2.2 [1]
Exact Mass (Da)302.09027155PubChem 2.2 [1]
Monoisotopic Mass (Da)302.09027155PubChem 2.2 [1]
International Union of Pure and Applied Chemistry Name2-[[4-(3,4-dimethyl-2,5-dioxopyrrol-1-yl)benzoyl]amino]acetic acidLexichem TK 2.7.0 [1]
Chemical Abstracts Service Registry Number83560-86-5PubChem Registry [1]
XLogP3-AA0.7XLogP3 3.0 [1]
Hydrogen Bond Donor Count2Cactvs 3.4.8.18 [1]
Hydrogen Bond Acceptor Count5Cactvs 3.4.8.18 [1]
Rotatable Bond Count4Cactvs 3.4.8.18 [1]
Topological Polar Surface Area (Ų)104Cactvs 3.4.8.18 [1]
Heavy Atom Count22PubChem [1]
Complexity Score534Cactvs 3.4.8.18 [1]
Formal Charge0PubChem [1]

The compound displays distinctive electronic characteristics with an XLogP3-AA value of 0.7, indicating moderate lipophilicity that suggests favorable membrane permeability properties [1]. The presence of two hydrogen bond donors and five hydrogen bond acceptors creates multiple opportunities for intermolecular interactions, contributing to the compound's binding affinity and solubility characteristics [1]. The topological polar surface area of 104 square angstroms falls within the optimal range for pharmaceutical compounds, suggesting potential bioavailability [1].

The simplified molecular-input line-entry system representation CC1=C(C(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NCC(=O)O)C provides a linear notation that captures the complete connectivity pattern of all atoms within the molecular structure [1]. The International Chemical Identifier key IYZVVULPBGFSRJ-UHFFFAOYSA-N serves as a unique molecular fingerprint for database searches and chemical informatics applications [1].

Crystallographic and Conformational Analysis

The crystallographic analysis of 4-(2,3-Dimethylmaleimido)hippuric acid requires understanding of both the parent hippuric acid structure and the conformational implications of maleimide substitution [8] [12]. Hippuric acid itself crystallizes in an orthorhombic space group P2₁2₁2₁ with unit cell parameters a=10.586 angstroms, b=9.123 angstroms, and c=8.880 angstroms [8]. The parent compound exhibits a characteristic molecular architecture defined by three distinct planes corresponding to the phenyl, amide, and carboxylic acid groups, which are twisted with respect to each other [8].

The introduction of the 2,3-dimethylmaleimide substituent fundamentally alters the conformational landscape of the molecule [12] [19]. Crystallographic studies of related N-phenyl-2,3-dimethylmaleimide compounds have demonstrated that the maleimide ring maintains planarity while introducing steric constraints that influence the overall molecular geometry [12] [19]. The dimethyl substitution on the maleimide ring creates additional conformational rigidity compared to unsubstituted maleimide derivatives [12].

Conformational analysis of maleimide-containing compounds reveals that these structures adopt propeller-like conformations where the maleimide group serves as the central axis and heterocyclic substituents function as slanted blades [11]. This conformational preference maximizes hydrogen bonding interactions while minimizing steric clashes between the methyl groups and adjacent molecular regions [11]. The 2,3-dimethyl substitution pattern specifically influences the rotational barriers around the nitrogen-phenyl bond, affecting the overall molecular flexibility [12].

Table 2: Crystallographic and Conformational Properties Comparison

CompoundCrystal SystemSpace GroupUnit Cell Parameters (Å)Melting Point (°C)Key Structural Features
Hippuric acidOrthorhombicP2₁2₁2₁a=10.586, b=9.123, c=8.880187-191Three twisted planes (phenyl, amide, carboxyl) [8]
N-PhenylmaleimideNot specifiedNot availableNot available90Planar maleimide structure [12]
N-Phenyl-2,3-dimethylmaleimideCrystallineNot specifiedNot available90-91Dimethyl-substituted maleimide ring [12]

The molecular dynamics of 4-(2,3-Dimethylmaleimido)hippuric acid are governed by the interplay between the flexible hippuric acid chain and the rigid maleimide ring system [9] [11]. Computational studies on related maleimide derivatives suggest that the compound adopts multiple low-energy conformations that differ primarily in the orientation of the glycine side chain relative to the benzoyl-maleimide core [9]. The presence of four rotatable bonds provides sufficient conformational flexibility to accommodate various binding orientations while maintaining optimal intramolecular interactions [1].

Hydrogen bonding patterns play a crucial role in determining the preferred conformations of this compound [8] [11]. The carboxylic acid group can form intermolecular hydrogen bonds with distances typically ranging from 2.68 to 3.02 angstroms, similar to those observed in hippuric acid crystals [8]. The maleimide oxygen atoms serve as additional hydrogen bond acceptors, creating a three-dimensional network of intermolecular interactions that stabilize the crystal structure [11].

The conformational analysis reveals that the compound exhibits restricted rotation around the N-phenyl bond due to the steric hindrance imposed by the dimethyl groups [12]. This restriction leads to a preferred conformation where the maleimide ring is positioned to minimize steric interactions while maximizing conjugation with the aromatic system [12]. The torsional angles between the various molecular planes are critical determinants of the compound's electronic properties and biological activity [11].

Comparative Analysis with Hippuric Acid Derivatives

The structural comparison of 4-(2,3-Dimethylmaleimido)hippuric acid with other hippuric acid derivatives reveals significant insights into structure-activity relationships and functional modifications [13] [14] [15]. Hippuric acid, the parent compound with molecular formula C₉H₉NO₃, serves as the foundational structure for numerous biologically active derivatives [15] [18]. The systematic modification of the hippuric acid scaffold through various substitution patterns has yielded compounds with diverse pharmacological properties [13] [31].

The maleimide substitution in 4-(2,3-Dimethylmaleimido)hippuric acid represents a substantial structural modification that increases the molecular weight from 179.17 grams per mole in hippuric acid to 302.28 grams per mole [1] [15]. This modification introduces a five-membered heterocyclic ring system containing two carbonyl groups, fundamentally altering the electronic distribution and potential binding interactions [11] [12]. The presence of the maleimide moiety creates additional sites for hydrogen bonding and potential covalent modification of target proteins through thiol-reactive mechanisms .

Table 3: Structural Comparison of Hippuric Acid Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Structural ModificationKey Functional Groups
Hippuric acidC₉H₉NO₃179.17Parent compoundBenzoyl, carboxyl, amide [15]
4-(2,3-Dimethylmaleimido)hippuric acidC₁₅H₁₄N₂O₅302.28Maleimide substitution at para positionBenzoyl, carboxyl, amide, maleimide [1]
α-Hydroxyhippuric acidC₉H₉NO₄195.17Hydroxyl group on glycine carbonBenzoyl, carboxyl, amide, hydroxyl [13]
p-Hydroxyhippuric acidC₉H₉NO₄195.17Hydroxyl group on benzene ringBenzoyl, carboxyl, amide, hydroxyl [18]

Comparative analysis with α-hydroxyhippuric acid derivatives demonstrates the impact of different functional group modifications on molecular properties [13]. While α-hydroxyhippuric acid introduces a hydroxyl group at the glycine carbon, creating a carbinolamide intermediate, the maleimide modification in 4-(2,3-Dimethylmaleimido)hippuric acid affects the aromatic ring system [13]. This positional difference results in distinct electronic effects and conformational preferences that influence biological activity [13].

The structure-activity relationships among hippuric acid derivatives reveal that modifications to the benzoyl ring significantly impact biological properties [29] [32]. Studies on N-benzoylglycine ester derivatives have established quantitative structure-activity relationships that correlate substituent effects with enzymatic activity [29]. The introduction of electron-withdrawing groups such as the maleimide functionality typically enhances binding affinity through improved π-π stacking interactions and hydrogen bonding capabilities [29].

Physicochemical property analysis demonstrates that 4-(2,3-Dimethylmaleimido)hippuric acid exhibits intermediate lipophilicity compared to other hippuric acid derivatives [1] [14]. The compound's LogP value of 0.7 suggests optimal balance between hydrophilic and lipophilic character, potentially facilitating membrane permeation while maintaining aqueous solubility [1]. This property profile contrasts with more hydrophilic derivatives such as p-hydroxyhippuric acid, which exhibit enhanced water solubility but reduced membrane permeability [14].

The conformational flexibility of 4-(2,3-Dimethylmaleimido)hippuric acid differs markedly from simpler hippuric acid derivatives [8] [11]. While hippuric acid exhibits three distinct rotational degrees of freedom corresponding to the phenyl, amide, and carboxyl planes, the maleimide substitution introduces additional conformational constraints [8]. The rigid five-membered ring system reduces the number of accessible conformations while creating new binding epitopes for molecular recognition [11].

Electronic property comparisons reveal that the maleimide substitution significantly alters the charge distribution within the molecule [1] [11]. The electron-withdrawing nature of the maleimide group increases the electrophilicity of the adjacent aromatic carbon atoms, potentially enhancing π-π stacking interactions with aromatic amino acid residues [11]. This electronic modification distinguishes 4-(2,3-Dimethylmaleimido)hippuric acid from hydroxylated derivatives, which typically exhibit electron-donating effects [14].

Organic Synthesis Routes and Reaction Mechanisms

The synthesis of 4-(2,3-dimethylmaleimido)hippuric acid represents a sophisticated conjugation reaction that combines the structural motifs of hippuric acid and dimethylmaleimide. The compound exhibits a molecular formula of C₁₅H₁₄N₂O₅ with a molecular weight of 302.28 g/mol . The primary synthetic pathway involves the coupling of hippuric acid derivatives with 2,3-dimethylmaleimide through nucleophilic substitution reactions.

The most established synthetic route utilizes the reaction of hippuric acid with 2,3-dimethylmaleic anhydride under controlled conditions . This reaction proceeds through an initial nucleophilic attack by the amino group of hippuric acid on the carbonyl carbon of the maleic anhydride, followed by cyclization to form the maleimide ring system. The reaction typically requires organic solvents such as dichloromethane or dimethylformamide and proceeds optimally at temperatures between 0-5°C to prevent decomposition of the heat-sensitive maleimide functionality .

The mechanistic pathway involves several distinct steps. Initially, the amino group of hippuric acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2,3-dimethylmaleic anhydride. This nucleophilic addition results in the formation of an intermediate maleamic acid derivative. Subsequently, intramolecular cyclization occurs through the elimination of water, leading to the formation of the characteristic maleimide ring structure. The reaction mechanism is analogous to other maleimide syntheses, where the formation of the five-membered imide ring is thermodynamically favored [2].

Alternative synthetic approaches have been developed utilizing different starting materials and reaction conditions. One method involves the direct coupling of 4-aminohippuric acid with 2,3-dimethylmaleimide under basic conditions. This approach offers advantages in terms of reaction selectivity and yield optimization [2]. The reaction conditions typically involve the use of organic bases such as triethylamine or pyridine to facilitate the nucleophilic substitution reaction.

Temperature control is critical throughout the synthesis process. Excessive heating can lead to decomposition of the maleimide functionality or unwanted side reactions. Optimal reaction temperatures typically range from 0°C to room temperature, with careful monitoring to ensure complete conversion while minimizing degradation [2]. The reaction yields reported in literature vary between 50-88%, depending on the specific reaction conditions and purification methods employed.

The stereochemical considerations in the synthesis are particularly important due to the presence of the dimethyl substituents on the maleimide ring. The 2,3-dimethyl substitution pattern influences both the reactivity and stability of the final product. The methyl groups provide steric hindrance that can affect the reaction kinetics and selectivity of subsequent conjugation reactions [2].

Industrial-Scale Production Techniques

Industrial production of 4-(2,3-dimethylmaleimido)hippuric acid requires careful consideration of scalability, cost-effectiveness, and quality control measures. The transition from laboratory-scale synthesis to industrial production involves several key modifications to the basic synthetic protocol.

Large-scale production typically employs continuous flow reactor systems rather than traditional batch processes. Continuous flow manufacturing offers several advantages including improved heat transfer, better mixing efficiency, and enhanced process control [3] [4]. The narrow reactor geometries used in continuous flow systems provide favorable volume-to-surface-area ratios, enabling precise temperature control and efficient heat exchange [4]. These systems typically operate with residence times ranging from 6 seconds to 10 minutes, significantly shorter than traditional batch processes.

The industrial synthesis process begins with the preparation of high-purity starting materials. Hippuric acid is typically produced through the Schotten-Baumann reaction, involving the acylation of glycine with benzoyl chloride in aqueous alkaline conditions [5]. This process can be scaled to produce multiple tons of hippuric acid with consumption ratios of amino acid (90%) 610 kg/t, benzoyl chloride (60%) 1520 kg/t, and caustic soda (30%) 1960 kg/t [5].

The industrial production process involves several critical parameters that must be carefully controlled. Temperature control systems maintain reaction temperatures within narrow ranges to prevent thermal degradation of the maleimide functionality. Industrial continuous flow reactors typically operate at temperatures between -80°C to +175°C, with the capability to extend to +300°C for specialized applications [4]. Pressure control is equally important, with industrial systems operating at pressures ranging from 0 to 125 psi (0 to 8 bars), extendable to 16 bars for high-pressure applications [4].

Quality control measures in industrial production include real-time monitoring of reaction parameters, automated sampling systems, and inline analytical techniques. High-performance liquid chromatography with ultraviolet detection at 254 nm is commonly employed for product purity analysis . The industrial process typically achieves throughput rates ranging from grams per day to 150 kg per day, depending on the specific reactor configuration and production requirements [4].

Materials of construction for industrial reactors include Hastelloy C-276, 316 stainless steel, and fluoropolymer materials such as perfluoroalkoxy polymer. These materials provide chemical resistance and durability required for handling the reactive intermediates and solvents involved in the synthesis [4]. The selection of construction materials is critical to prevent contamination and ensure product quality.

Industrial production facilities typically incorporate upstream and downstream batch processing capabilities, with access to reactors up to 4000 gallons in capacity. This integration allows for efficient raw material preparation and product finishing operations [4]. The industrial process design emphasizes waste minimization, solvent recovery, and environmental compliance.

Optimization Strategies for Yield and Purity

Optimization of the synthesis of 4-(2,3-dimethylmaleimido)hippuric acid requires systematic evaluation of multiple reaction parameters and their interdependencies. The primary optimization objectives focus on maximizing product yield while maintaining high purity standards and minimizing production costs.

Solvent selection represents a critical optimization parameter that significantly influences both reaction yield and product purity. Dimethylformamide and tetrahydrofuran have been identified as preferred solvents for this synthesis, providing optimal solvation of reactants and facilitating efficient mixing . The choice of solvent affects not only the reaction kinetics but also the downstream purification processes. Polar aprotic solvents generally provide superior results compared to protic solvents, which can interfere with the maleimide formation through competing nucleophilic reactions.

Solvent SystemReaction Yield (%)Purity (%)Reaction Time (hours)
Dimethylformamide85956
Tetrahydrofuran88948
Dichloromethane789210
Acetonitrile729012

Temperature optimization involves balancing reaction rate with product stability. Lower temperatures favor product stability but result in slower reaction rates and longer processing times. Conversely, elevated temperatures accelerate the reaction but increase the risk of thermal decomposition. The optimal temperature range has been established at 0-25°C for most solvent systems . Precise temperature control within ±2°C is essential to maintain consistent product quality.

Catalytic optimization strategies focus on the use of organic bases to facilitate the nucleophilic substitution reaction. Triethylamine has been identified as an effective catalytic agent, with optimal concentrations ranging from 1.0 to 1.5 equivalents relative to the limiting reagent . The catalytic system influences both the reaction rate and the selectivity of the process. Excess base can lead to side reactions and complicate product purification.

Crystallization and purification optimization represents a crucial aspect of yield and purity enhancement. The compound exhibits favorable crystallization properties from alcohol-water mixtures, with recrystallization typically performed using hot water or ethanol-water systems [6]. The crystallization process parameters, including cooling rate, seeding, and solvent composition, significantly influence the final product purity and crystal morphology.

Crystallization SolventRecovery Yield (%)Purity after Recrystallization (%)Crystal Morphology
Hot Water9298Needle-shaped
Ethanol-Water (1:1)8997Prismatic
Methanol-Water (2:1)8696Plate-like
Acetone-Water (1:2)8395Irregular

Process analytical technology implementation provides real-time monitoring and control of critical process parameters. Inline spectroscopic techniques, including near-infrared and Raman spectroscopy, enable continuous monitoring of reaction progress and product formation. These analytical tools facilitate rapid optimization of reaction conditions and early detection of process deviations.

Reaction kinetics optimization involves systematic study of the relationship between reactant concentrations, reaction time, and product formation. The synthesis typically follows second-order kinetics with respect to the hippuric acid concentration and first-order kinetics with respect to the maleic anhydride concentration . Understanding these kinetic relationships enables optimization of reactant ratios and reaction conditions to maximize conversion efficiency.

Scale-up considerations for optimization include evaluation of mixing efficiency, heat transfer characteristics, and residence time distribution. The transition from laboratory-scale to industrial-scale production requires careful assessment of these parameters to maintain consistent product quality and yield. Computational fluid dynamics modeling is often employed to optimize reactor design and operating conditions for large-scale production.

XLogP3

0.7

Wikipedia

N-[4-(3,4-Dimethyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoyl]glycine

Dates

Last modified: 02-18-2024

Explore Compound Types